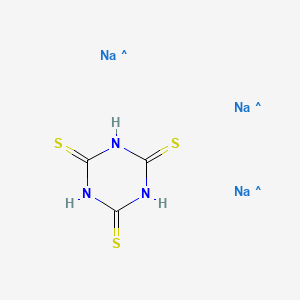
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine, a heterocyclic compound, and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt typically involves the reaction of cyanuric chloride with sodium sulfide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently.
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The triazine ring allows for substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This property is particularly useful in the development of drugs that target specific enzymes or receptors.
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Known for its use in the production of melamine and cyanuric acid.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-: Used as a crosslinking agent in polymer chemistry.
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Employed in the synthesis of polymers and resins.
Propiedades
Fórmula molecular |
C3H3N3Na3S3 |
|---|---|
Peso molecular |
246.2 g/mol |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;; |
Clave InChI |
YQHCWFVOBRIHOM-UHFFFAOYSA-N |
SMILES canónico |
C1(=S)NC(=S)NC(=S)N1.[Na].[Na].[Na] |
Descripción física |
Pellets or Large Crystals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















